6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol
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Overview
Description
6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of amino and hydroxyl groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-4-carbaldehyde with guanidine to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of catalysts such as zinc chloride or ammonium acetate, and solvents like ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor.
1H-Pyrazolo[3,4-b]pyridines: Used in biomedical applications for their structural similarity to purine bases
Uniqueness: 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol stands out due to its unique combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C10H10N4O2 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-[amino(pyridin-4-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c11-9(6-1-3-12-4-2-6)7-5-8(15)14-10(16)13-7/h1-5,9H,11H2,(H2,13,14,15,16) |
InChI Key |
SXEINZUSTUJTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(C2=CC(=O)NC(=O)N2)N |
Origin of Product |
United States |
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